(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide
Overview
Description
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide is an organophosphorus compound that features a phosphonium cation. This compound is notable for its unique structure, which includes a benzyl group substituted with both a fluoro and a nitro group, as well as a triphenylphosphonium moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide typically involves the reaction of (2-Fluoro-5-nitrobenzyl) bromide with triphenylphosphine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amino group under suitable conditions, and the phosphonium group can be involved in oxidation reactions.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It can be used in the study of biological systems where phosphonium compounds are of interest.
Medicine: Research into its potential medicinal properties, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the benzyl moiety to other molecules, thereby participating in various chemical transformations. The nitro and fluoro substituents can also influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide can be compared with other similar compounds such as:
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium chloride: Similar structure but with a chloride ion instead of bromide.
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium iodide: Similar structure but with an iodide ion instead of bromide.
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium tetrafluoroborate: Similar structure but with a tetrafluoroborate ion instead of bromide.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, which can be tailored for specific applications in research and industry.
Properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)methyl-triphenylphosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO2P.BrH/c26-25-17-16-21(27(28)29)18-20(25)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZHEBBKKSLKFP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)[N+](=O)[O-])F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFNO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.